1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid
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Overview
Description
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid is a synthetic compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is structurally characterized by a cyclohexane ring substituted with an aminomethyl group and a carboxylic acid group. It is a derivative of cyclohexane and is known for its stability and reactivity, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid can be achieved through several methods:
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Synthetic Routes
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method involves the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates.
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Industrial Production Methods
- The industrial production of this compound often involves the use of lower alcohols such as ethanol or methanol, carboxylic acids like acetic acid, and esters or ethers like ethyl acetate, together with ammonia .
- Another method involves the production of the compound from its hydrochloric salt in an anhydrous medium .
Chemical Reactions Analysis
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions:
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Types of Reactions
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which are common in organic synthesis.
Substitution Reactions: It can participate in substitution reactions, such as the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group.
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Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Formaldehyde and primary or secondary amines are commonly used in Mannich reactions.
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Major Products
Scientific Research Applications
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid has several scientific research applications:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
The exact mechanism of action of 1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid is not fully understood. it is known to inhibit excitatory neuron activity by interacting with voltage-gated calcium channels in cortical neurons . This interaction leads to the inhibition of neurotransmitter release, which contributes to its anticonvulsant and analgesic effects .
Comparison with Similar Compounds
1-(Aminomethyl)-3-methylcyclohexane-1-carboxylic acid can be compared with other similar compounds:
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Similar Compounds
Gabapentin: A similar compound with anticonvulsant properties.
Cyclopentanamine: Another compound with a similar structure but different functional groups.
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Uniqueness
Properties
Molecular Formula |
C9H17NO2 |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(aminomethyl)-3-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-7-3-2-4-9(5-7,6-10)8(11)12/h7H,2-6,10H2,1H3,(H,11,12) |
InChI Key |
QGQVWPUAPILUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CN)C(=O)O |
Origin of Product |
United States |
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